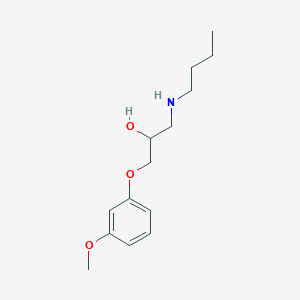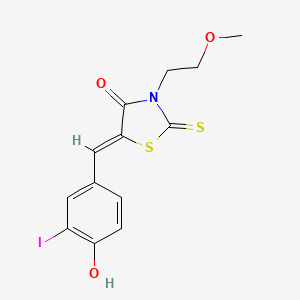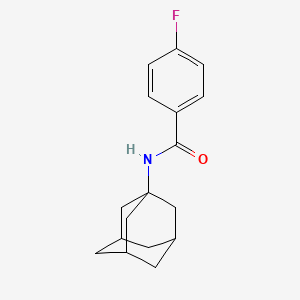
1-(Butylamino)-3-(3-methoxyphenoxy)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Butylamino)-3-(3-methoxyphenoxy)propan-2-ol is an organic compound that belongs to the class of beta-blockers. These compounds are commonly used in the treatment of cardiovascular diseases due to their ability to block beta-adrenergic receptors, which play a crucial role in the regulation of heart rate and blood pressure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Butylamino)-3-(3-methoxyphenoxy)propan-2-ol typically involves the reaction of 3-methoxyphenol with epichlorohydrin to form 3-(3-methoxyphenoxy)propan-1-ol. This intermediate is then reacted with butylamine under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Butylamino)-3-(3-methoxyphenoxy)propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: The major products of oxidation reactions are ketones or aldehydes.
Reduction: The major products of reduction reactions are alcohols or amines.
Substitution: The major products of substitution reactions depend on the nucleophile used.
Scientific Research Applications
1-(Butylamino)-3-(3-methoxyphenoxy)propan-2-ol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is used in studies related to beta-adrenergic receptors and their role in physiological processes.
Medicine: The compound is investigated for its potential therapeutic effects in the treatment of cardiovascular diseases.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-(Butylamino)-3-(3-methoxyphenoxy)propan-2-ol involves the inhibition of beta-adrenergic receptors. By blocking these receptors, the compound reduces the effects of adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure. This makes it effective in the treatment of conditions such as hypertension and arrhythmias.
Comparison with Similar Compounds
Similar Compounds
Propranolol: Another beta-blocker used in the treatment of cardiovascular diseases.
Atenolol: A selective beta-blocker with similar therapeutic effects.
Metoprolol: A beta-blocker commonly used for the management of hypertension and angina.
Uniqueness
1-(Butylamino)-3-(3-methoxyphenoxy)propan-2-ol is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its methoxyphenoxy group contributes to its selectivity and potency as a beta-blocker, making it a valuable compound in both research and therapeutic applications.
Properties
IUPAC Name |
1-(butylamino)-3-(3-methoxyphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-3-4-8-15-10-12(16)11-18-14-7-5-6-13(9-14)17-2/h5-7,9,12,15-16H,3-4,8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZBEIPHKZABTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC(COC1=CC=CC(=C1)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(2,5-dichlorobenzyl)-2-imino-1,3-thiazol-3(2H)-yl]-1-phenylethanone hydrobromide](/img/structure/B4939670.png)
![4-[(3,4-dichlorophenyl)amino]-3-(4-methoxybenzyl)-4-oxobutanoic acid](/img/structure/B4939676.png)
![Methyl 7-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B4939677.png)
![Diethyl 2-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]propanedioate](/img/structure/B4939689.png)
![2-chloro-4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid](/img/structure/B4939692.png)


![Tetrahydrofuran-2-ylmethyl 2,7,7-trimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B4939710.png)
![5-Bromo-2-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-1,3-dimethylbenzene](/img/structure/B4939716.png)
![4-Methyl-1-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethyl]piperidine;oxalic acid](/img/structure/B4939718.png)
![3-phenyl-N-[2-(4-propylphenoxy)ethyl]acrylamide](/img/structure/B4939727.png)
![1,1'-(carbonyldi-4,1-phenylene)bis[2-(4-phenoxyphenyl)-1,2-ethanedione]](/img/structure/B4939734.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(ethylsulfonyl)-1-piperazinyl]pyridazine](/img/structure/B4939756.png)
